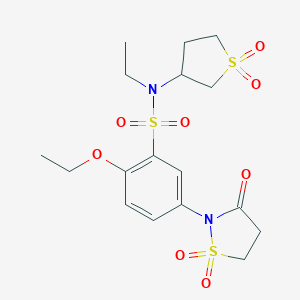![molecular formula C10H6BrN3S B241085 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic molecule that contains a thiadiazole ring and an imidazole ring with a bromophenyl group attached to it.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity levels and potential side effects.
Orientations Futures
There are several future directions for the research of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its toxicity levels and potential side effects.
Méthodes De Synthèse
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-N'-phenylthiosemicarbazide. This intermediate is then reacted with 1,2-dibromoethane to form 6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential as a therapeutic agent for various diseases. It has been studied for its anticancer, antimicrobial, and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity against various bacterial strains and antiviral activity against the hepatitis C virus.
Propriétés
Nom du produit |
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C10H6BrN3S |
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-10(13-9)15-6-12-14/h1-6H |
Clé InChI |
UXRVPRCBSUMIBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)